molecular formula C16H20N4O3S B2967516 N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1797657-03-4

N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2967516
CAS No.: 1797657-03-4
M. Wt: 348.42
InChI Key: VWZIIZCPEKEANX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrimidine and morpholine rings, as well as the sulfonamide group. These functional groups can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, stability, and reactivity .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with a morpholine group, such as 4-(Phenylsulfonyl) morpholine, exhibit significant antimicrobial and modulating activities. These compounds have been studied for their efficacy against a variety of microorganisms, including standard and multi-resistant strains of bacteria like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungal strains such as Candida albicans. The modulation of antibiotic activity, particularly in combination with other antimicrobial agents, has shown promising results in enhancing the effectiveness against resistant strains (Oliveira et al., 2015).

Applications in Parkinson's Disease

The compound has been explored for its potential use in imaging LRRK2 enzyme activity in Parkinson's disease through the synthesis of new PET agents. The synthesis of these agents aims at providing a tool for the non-invasive study of LRRK2 enzyme activity in vivo, which is crucial for understanding the pathophysiology of Parkinson's disease and for the development of targeted therapeutics (Wang et al., 2017).

Inhibition of Carbonic Anhydrases

Aromatic sulfonamide inhibitors, including compounds with morpholine groups, have been identified as potent inhibitors of carbonic anhydrase (CA) isoenzymes. These inhibitors have shown nanomolar inhibitory concentrations against CA isoenzymes I, II, IV, and XII. Such studies are pivotal for developing therapeutics targeting various diseases, including glaucoma, epilepsy, and certain types of cancer, where CA isoenzymes play a significant role (Supuran et al., 2013).

Prodrug Applications

Compounds containing the sulfonamide group have been investigated for their potential as prodrugs, focusing on enhancing the solubility and bioavailability of pharmaceuticals. The study on N-acyl derivatives of N-methyl-p-toluenesulfonamide, including morpholinoacetyl derivatives, aims to improve the delivery and efficacy of drugs, particularly those acting as carbonic anhydrase inhibitors (Larsen et al., 1988).

Antimicrobial Activity of Synthesized Derivatives

Research on the antimicrobial activity of synthesized pyrimidine-triazole derivatives, including those derived from morpholine molecules, against selected bacterial and fungal strains demonstrates the compound's broad-spectrum antimicrobial potential. Such studies contribute to the development of new antimicrobial agents capable of addressing the growing concern of antibiotic resistance (Majithiya & Bheshdadia, 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and analgesic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on further exploring the biological activity of this compound and related derivatives. This could involve in vitro and in vivo studies to determine its potential therapeutic effects .

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c21-24(22,13-14-4-2-1-3-5-14)18-12-15-6-7-17-16(19-15)20-8-10-23-11-9-20/h1-7,18H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZIIZCPEKEANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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